methyl 3-(2,2-difluoroethenyl)benzoate
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Overview
Description
Methyl 3-(2,2-difluoroethenyl)benzoate is an organic compound with the molecular formula C10H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atoms on the benzene ring are substituted with a 2,2-difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where a difluoroethenyl halide reacts with a methyl benzoate derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a temperature range of 60-100°C.
Industrial Production Methods
Industrial production of methyl 3-(2,2-difluoroethenyl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and reducing the risk of hazardous side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-difluoroethenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoroethyl derivatives .
Scientific Research Applications
Methyl 3-(2,2-difluoroethenyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(2,2-difluoroethenyl)benzoate involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the difluoroethenyl group, making it less reactive in certain chemical reactions.
Methyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoroethenyl group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3-(2,2-difluoroethenyl)benzoate is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .
Properties
CAS No. |
2110517-85-4 |
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Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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